molecular formula C14H21NO4 B5868742 N-(2,2-dimethoxyethyl)-2-(4-methoxyphenyl)-N-methylacetamide

N-(2,2-dimethoxyethyl)-2-(4-methoxyphenyl)-N-methylacetamide

Cat. No. B5868742
M. Wt: 267.32 g/mol
InChI Key: HKLCDIZGLIZURE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-dimethoxyethyl)-2-(4-methoxyphenyl)-N-methylacetamide (also known as URB597) is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the breakdown of the endocannabinoid anandamide. The compound has been the subject of numerous scientific studies due to its potential therapeutic applications in a variety of conditions, including pain, inflammation, anxiety, and depression.

Mechanism of Action

URB597 exerts its effects by inhibiting the activity of FAAH, which is responsible for the breakdown of anandamide. By preventing the breakdown of anandamide, URB597 increases its levels in the body, leading to a range of physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of URB597 are primarily related to its ability to increase anandamide levels in the body. Anandamide is an endocannabinoid that acts as a neurotransmitter and is involved in a variety of physiological processes, including pain, inflammation, mood, and appetite.

Advantages and Limitations for Lab Experiments

One of the main advantages of URB597 in laboratory experiments is its specificity for FAAH inhibition. Unlike other compounds that target multiple enzymes in the endocannabinoid system, URB597 specifically inhibits FAAH, making it a useful tool for studying the effects of anandamide in isolation.
One limitation of URB597 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo. Additionally, the compound is not particularly potent, which can limit its effectiveness in certain experimental settings.

Future Directions

There are numerous potential future directions for research on URB597 and its effects on the endocannabinoid system. Some possible areas of investigation include:
- The role of anandamide in the regulation of mood and anxiety
- The effects of URB597 on pain and inflammation in animal models
- The potential therapeutic applications of URB597 in conditions such as epilepsy and multiple sclerosis
- The development of more potent and selective FAAH inhibitors for use in research and clinical settings.
Conclusion
In conclusion, URB597 is a potent inhibitor of FAAH that has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound exerts its effects by increasing anandamide levels in the body, leading to a range of physiological and biochemical effects. While URB597 has some limitations in terms of its potency and half-life, it remains a valuable tool for studying the endocannabinoid system and its role in health and disease.

Synthesis Methods

URB597 can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the compound is relatively easy to produce in a laboratory setting.

Scientific Research Applications

The primary scientific research application of URB597 has been in the study of the endocannabinoid system and its role in various physiological and pathological processes. The compound has been used in both in vitro and in vivo studies to investigate the effects of FAAH inhibition on anandamide levels and activity.

properties

IUPAC Name

N-(2,2-dimethoxyethyl)-2-(4-methoxyphenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-15(10-14(18-3)19-4)13(16)9-11-5-7-12(17-2)8-6-11/h5-8,14H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLCDIZGLIZURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(OC)OC)C(=O)CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-dimethoxyethyl)-2-(4-methoxyphenyl)-N-methylacetamide

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